N-butyl-5-phenoxy-1-pentanamine
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Description
“N-butyl-5-phenoxy-1-pentanamine” seems to be an organic compound that contains an amine (-NH2) functional group, a butyl group (a four-carbon chain), a pentyl group (a five-carbon chain), and a phenoxy group (a phenyl ring connected through an oxygen atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable phenoxy compound . The exact method would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound would consist of a butyl group and a pentyl group attached to a nitrogen atom, with a phenoxy group also attached to the pentyl group .Chemical Reactions Analysis
Amines, such as this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form amine salts . The phenoxy group could also potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups . Amines generally have higher boiling points than comparable alkanes and ethers due to their ability to form hydrogen bonds .Mechanism of Action
Properties
IUPAC Name |
N-butyl-5-phenoxypentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-2-3-12-16-13-8-5-9-14-17-15-10-6-4-7-11-15/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCOMWLZZPTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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